Equol-7,4'-dimethyl ether
Description
Properties
CAS No. |
4366-35-2 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 |
Origin of Product |
United States |
Synthetic Methodologies for Equol 7,4 Dimethyl Ether
The synthesis of Equol-7,4'-dimethyl ether is typically achieved through a multi-step chemical process starting from the isoflavone (B191592) daidzein (B1669772), a natural product predominantly found in soybeans. The process involves the reduction of daidzein to form the equol (B1671563) core structure, followed by the specific methylation of the hydroxyl groups at the 7 and 4' positions.
The initial and crucial step is the production of the racemic (±)-equol precursor. This is commonly accomplished via the catalytic hydrogenation of daidzein. nih.govmassey.ac.nz This reaction targets both the carbon-carbon double bond in the C-ring and the keto group at the C-4 position of the isoflavone. The reduction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This method, while effective, produces a racemic mixture of (S)- and (R)-equol, which is then used in the subsequent methylation step. google.com
The second step is the O-methylation of the two phenolic hydroxyl groups of equol. A common and direct synthetic route for this transformation is based on the Williamson ether synthesis. libretexts.org This method involves the deprotonation of the hydroxyl groups on equol using a strong base to form a more nucleophilic di-alkoxide intermediate. This intermediate then reacts with a methylating agent to yield the desired dimethyl ether. evitachem.com Reagents such as dimethyl sulfate (B86663) or methyl iodide are typically employed for the methylation in the presence of a base like sodium hydride. evitachem.com The reaction proceeds via an SN2 mechanism.
A plausible reaction scheme is outlined below:
Step 1: Reduction of Daidzein to (±)-Equol Daidzein + H₂ --(Pd/C)--> (±)-Equol
Step 2: Dimethylation of (±)-Equol (±)-Equol + 2 CH₃I --(Base, e.g., NaH)--> (±)-Equol-7,4'-dimethyl ether
The following table details the key reagents involved in this synthetic pathway.
| Reagent | Chemical Formula | Role in Synthesis | Step |
|---|---|---|---|
| Daidzein | C₁₅H₁₀O₄ | Starting Material / Precursor | 1 |
| Hydrogen Gas | H₂ | Reducing Agent | 1 |
| Palladium on Carbon | Pd/C | Catalyst for Hydrogenation | 1 |
| (±)-Equol | C₁₅H₁₄O₃ | Intermediate | 2 |
| Sodium Hydride | NaH | Base (for deprotonation) | 2 |
| Methyl Iodide | CH₃I | Methylating Agent | 2 |
Green Chemistry Principles in Synthetic Route Design
A key aspect of a greener synthesis is the use of renewable feedstocks. The described synthesis begins with daidzein (B1669772), an isoflavone (B191592) that is abundantly available from soybeans, a renewable plant source. researchgate.netnih.gov This aligns with the green chemistry principle of utilizing renewable rather than depleting feedstocks. Research in the broader field of isoflavonoid (B1168493) synthesis increasingly explores the use of various biorenewable materials. tandfonline.com
Another principle of green chemistry is the use of less hazardous chemical syntheses. While the presented route avoids highly toxic reagents like the thallium compounds sometimes used in older isoflavone rearrangement reactions, the use of reagents like methyl iodide and sodium hydride still presents hazards. google.com The pursuit of greener alternatives is an active area of research. For instance, dimethyl carbonate, a less toxic methylating agent, is sometimes used as a greener alternative to methyl halides or dimethyl sulfate (B86663).
Biocatalysis and microbial synthesis represent a significant frontier for the green production of isoflavonoids and their derivatives. mdpi.com Advances in synthetic biology have enabled the engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli for the heterologous biosynthesis of isoflavonoids. mdpi.com This approach is considered environmentally friendly, cost-effective, and operates under mild conditions. nih.govmdpi.com Specifically for the methylation step, the discovery of O-methyltransferase (OMT) enzymes capable of selectively methylating the hydroxyl groups of flavonoids presents a potential biocatalytic alternative to traditional chemical methods. An enzymatic route could offer high selectivity at specific positions (such as the 7-OH group) under ambient temperature and pressure in aqueous media, significantly reducing the environmental impact.
The following table summarizes how green chemistry principles can be applied to the synthesis of Equol-7,4'-dimethyl ether.
| Green Chemistry Principle | Application in Synthesis | Research Findings/Potential Improvements |
|---|---|---|
| Use of Renewable Feedstocks | The synthesis starts from daidzein, which is sourced from soybeans. | Utilizing a readily available, plant-based precursor reduces reliance on fossil fuels. researchgate.net |
| Atom Economy | The addition reactions (hydrogenation and methylation) are inherently more atom-economical than substitution or elimination reactions. | Further analysis would be needed to quantify the overall process atom economy, including by-products from the base and leaving groups. |
| Less Hazardous Chemical Syntheses | The route avoids highly toxic heavy metals like thallium. | Replacing hazardous reagents like methyl iodide and sodium hydride with greener alternatives (e.g., dimethyl carbonate) is a potential improvement. |
| Use of Catalysis | The hydrogenation step uses a Pd/C catalyst. | Catalytic routes are preferable to stoichiometric reagents. Biocatalytic methods using enzymes like O-methyltransferases could replace stoichiometric chemical methylation. |
| Design for Energy Efficiency | Hydrogenation and methylation reactions may require heating. | Biocatalytic routes operate at or near ambient temperature and pressure, offering significant energy savings. mdpi.com |
Structural Characterization and Stereochemistry of Equol 7,4 Dimethyl Ether
Stereochemical Assignment and Absolute Configuration
Historical Revisions in Stereochemical Designations
The stereochemistry of isoflavans, including equol (B1671563) and its derivatives, has been a subject of study that has seen revisions over time. Early research into the absolute configuration of chiral natural products was often complex, leading to initial assignments that were later corrected with the advent of more sophisticated analytical techniques.
In the case of the parent compound, equol, there was a historical misassignment of its absolute configuration. Initially, the naturally occurring enantiomer was assigned the R-configuration. However, subsequent, more definitive studies correctly established the absolute configuration as S-(-)-equol researchgate.net. This revision highlights the challenges in the stereochemical determination of complex molecules and the importance of ongoing research to refine our understanding.
While there is no specific literature detailing historical revisions for the stereochemical designation of Equol-7,4'-dimethyl ether itself, the history of its parent compound underscores the potential for such revisions in the broader class of isoflavans. The correct assignment of stereochemistry is crucial as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.
It is important to note that the chemical synthesis of equol from daidzein (B1669772) via catalytic hydrogenation results in a racemic mixture, denoted as (±)-equol nih.gov. Consequently, the synthesis of this compound from this racemic starting material would also yield a mixture of its corresponding enantiomers.
Conformational Studies and Molecular Modeling
The three-dimensional conformation of isoflavans is a key determinant of their biological activity, influencing how they interact with receptor binding sites. Conformational analysis of these molecules can be approached through experimental techniques and computational molecular modeling.
For the broader class of isoflavone (B191592) derivatives, conformational studies have been conducted to understand the spatial arrangement of the phenyl group at the C3 position relative to the chroman ring system nih.gov. The torsional angle between these moieties is a critical parameter.
Molecular modeling would be a valuable tool to predict the most stable conformers of (S)- and (R)-Equol-7,4'-dimethyl ether, calculate the energy barriers between different conformations, and visualize the spatial distribution of the methoxy (B1213986) groups. Such studies would provide valuable insights into its potential biological interactions.
Analytical Applications and Methodological Development Involving Equol 7,4 Dimethyl Ether
Function as a Reference Standard in Analytical Assays
Equol-7,4'-dimethyl ether serves as a crucial reference standard in a variety of analytical assays. biosynth.com Reference standards are highly purified compounds used as a benchmark for identifying and quantifying a substance in a sample. novachem.com.au In the analysis of phytoestrogens and their metabolites, the use of well-characterized reference standards like this compound is essential for ensuring the accuracy and reliability of the results. biosynth.commdpi.com It is utilized in techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the presence and determine the concentration of equol (B1671563) and its derivatives.
Immunoassay Development and Specificity
Immunoassays are widely used for the detection of small molecules like equol due to their high sensitivity and suitability for processing large numbers of samples. tandfonline.commdpi.com The development of these assays, particularly enzyme-linked immunosorbent assays (ELISA), often involves the use of related compounds to assess the specificity of the antibodies.
Cross-reactivity with this compound in Enzyme-Linked Immunosorbent Assays (ELISA)
In the development of an ELISA for equol, the cross-reactivity of the antibody with structurally similar compounds is a critical parameter to evaluate. Research has shown that in some ELISAs designed to detect equol, there is a notable cross-reaction with this compound. tandfonline.com One study reported a high degree of cross-reaction with both equol-4'-methyl ether and this compound. tandfonline.com This high cross-reactivity is potentially due to the structural similarities with the immunogen used to generate the antibodies. tandfonline.com
The following table summarizes the cross-reactivity of an equol ELISA with various related compounds.
| Compound | Cross-Reactivity (%) |
| Equol | 100 |
| This compound | High |
| Equol-4'-methyl ether | High |
| Daidzein (B1669772) | Not significant |
| Genistein | Not significant |
| Dihydrodaidzein | Not significant |
| Data sourced from a study on the development of an ELISA for equol. tandfonline.com Note: "High" indicates a significant level of cross-reactivity was observed, though a precise percentage was not provided in the source. |
Implications for the Detection and Quantification of Equol and its Metabolites
The cross-reactivity of an immunoassay with metabolites and related compounds has significant implications for the accurate detection and quantification of the target analyte. If an antibody cross-reacts with metabolites like this compound, it can lead to an overestimation of the equol concentration in a sample. tandfonline.comcabidigitallibrary.org This is particularly important when analyzing biological samples where a mixture of the parent compound and its metabolites is expected. nih.govnih.gov
Therefore, understanding the cross-reactivity profile of an antibody is essential for interpreting the results of an immunoassay correctly. cabidigitallibrary.orgscirp.org For instance, if an ELISA shows high cross-reactivity with this compound, it may not be suitable for studies where it is necessary to differentiate between equol and its methylated metabolites. In such cases, more specific methods like liquid chromatography-mass spectrometry (LC-MS) are often preferred. mdpi.comnih.gov However, for screening purposes or when the presence of these specific metabolites is not a concern, a well-characterized ELISA can still be a valuable tool. tandfonline.commdpi.com
Chromatographic Separation Techniques
Chromatographic techniques, especially high-performance liquid chromatography (HPLC), are fundamental in the analysis of phytoestrogens and their metabolites. mdpi.com These methods allow for the separation, identification, and quantification of individual compounds within a complex mixture.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile and widely used technique for the analysis of isoflavones and their metabolites, including equol and its derivatives. mdpi.com Various HPLC methods have been developed, often coupled with UV, fluorescence, or mass spectrometry detectors for enhanced sensitivity and specificity. mdpi.com In the context of this compound, HPLC can be used to separate it from equol and other related compounds, allowing for its individual quantification. The development of such methods often involves optimizing the mobile phase composition and the type of stationary phase to achieve the desired separation. osu.edu
Chiral HPLC for Enantiomeric Resolution
Equol exists as two enantiomers, (S)-equol and (R)-equol, due to a chiral center at the C3 position. nih.govnih.gov It is the (S)-equol enantiomer that is exclusively produced by intestinal bacteria. nih.gov The biological activities of these enantiomers can differ, making their separation and individual analysis important. nih.gov
Chiral HPLC is a powerful technique for separating enantiomers. nih.govchromatographyonline.comcsfarmacie.cz This can be achieved in two main ways:
Using a chiral stationary phase (CSP): These columns contain a chiral selector immobilized on the stationary phase that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comcsfarmacie.cz
Derivatization with a chiral reagent: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. osu.edunih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. osu.edu
While direct separation on a CSP is often preferred, the derivatization method provides an alternative and can be effective. osu.edunih.gov The separation of equol enantiomers has been successfully achieved using chiral HPLC, which is crucial for studying the specific biological roles of (S)-equol. osu.edu Although there is no specific mention in the provided results of using this compound in chiral HPLC separations of equol, the principles of chiral separation would apply to its derivatives as well, should the need for their enantiomeric resolution arise.
Molecular and Theoretical Interactions: a Comparative Perspective with Parent Equol
Impact of Methylation on Molecular Structure and Hydrogen Bonding Potential
The methylation of equol (B1671563) to form Equol-7,4'-dimethyl ether replaces the hydrogen atoms of the hydroxyl groups at the 7 and 4' positions with methyl groups. This seemingly minor alteration has profound consequences for the molecule's structure and interactive potential. The ether oxygen can still act as a hydrogen bond acceptor, but the molecule loses its ability to donate hydrogen bonds at these two key positions. nih.gov This reduction in hydrogen bonding capacity is a critical differentiator from the parent equol.
| Property | Equol | This compound |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₇H₁₈O₃ |
| Molecular Weight | 242.27 g/mol | 270.32 g/mol |
| Hydrogen Bond Donors | 2 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 |
| LogP (Predicted) | Lower | Higher |
Theoretical Considerations for Ligand-Receptor Interactions and Biological Target Affinity
The interaction of phytoestrogens with biological targets, particularly estrogen receptors (ERα and ERβ), is a key determinant of their biological activity. nih.gov The structural changes induced by dimethylation in this compound are expected to significantly modulate these interactions compared to equol.
Steric and Electronic Effects of Methylation
The introduction of methyl groups at the 7 and 4' positions introduces steric hindrance, which is the repulsive force between electron clouds of atoms in close proximity. oaepublish.com This increased bulk can prevent the molecule from optimally fitting into a receptor's binding site. frontiersin.org If the binding pocket is constrained, the presence of the methyl groups may lead to a lower binding affinity compared to the smaller parent compound, equol. researchgate.net
Electronically, the replacement of a hydroxyl group with a methoxy (B1213986) group alters the electron distribution in the aromatic rings. While both are electron-donating groups, their effects can differ, potentially influencing the molecule's reactivity and the strength of its non-covalent interactions with a receptor. nih.gov The loss of the phenolic hydroxyl groups is particularly significant, as these are often crucial for anchoring the ligand within the binding site of estrogen receptors through hydrogen bonds with specific amino acid residues like glutamic acid and arginine. nih.gov
Computational Modeling and Molecular Docking Studies (if available for the dimethyl ether)
For instance, molecular docking of unmethylated flavonoids has shown that they can form hydrogen bonds with key amino acid residues within the ER binding pocket. nih.gov In contrast, the methylation of these hydroxyl groups would preclude these specific interactions, likely resulting in a lower binding affinity. nih.gov It is therefore reasonable to hypothesize that a comparative docking study would show this compound having a weaker interaction with estrogen receptors compared to equol, due to the loss of crucial hydrogen bond donor capabilities.
Differential Molecular Mechanisms Attributed to Hydroxyl vs. Ether Functionality
The functional differences between a hydroxyl group and an ether group extend beyond simple hydrogen bonding and steric effects, leading to distinct molecular mechanisms of action.
Furthermore, the antioxidant activity of many flavonoids is attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. mdpi.com By replacing these hydroxyls with ether linkages, the direct radical-scavenging capacity of this compound at the 7 and 4' positions is likely diminished compared to equol. mdpi.com
Structure-Activity Relationship (SAR) Implications derived from Methylation
The comparison between equol and this compound provides a clear illustration of structure-activity relationship principles for isoflavonoids. The key implication is that the phenolic hydroxyl groups at the 7 and 4' positions are critical for the estrogenic activity of equol. jst.go.jpnih.gov
Studies on various isoflavones have shown that methylation of key hydroxyl groups generally leads to a reduction in binding affinity for estrogen receptors and a decrease in estrogenic potency. nih.govnih.gov For example, the binding affinity of various phytoestrogens to ERα and ERβ is strongly influenced by the presence and position of hydroxyl groups. jst.go.jpnih.gov
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| S-Equol | ERα | ~208 | nih.gov |
| ERβ | 16 | nih.gov | |
| R-Equol | ERα | 50 | nih.gov |
| ERβ | ~172 | nih.gov | |
| Daidzein (B1669772) | ERα | >1000 | nih.gov |
| ERβ | 350 | nih.gov | |
| Genistein | ERα | ~107 | nih.gov |
| ERβ | 6.7 | nih.gov |
The data in Table 2 demonstrates the higher affinity of S-equol for ERβ compared to its precursor daidzein, and the differential affinities of the equol enantiomers. nih.gov Based on SAR principles, the methylation in this compound, which masks the crucial 4' and 7-hydroxyl groups, would be expected to significantly decrease its binding affinity to both ERα and ERβ, and consequently, its estrogenic activity. nih.gov This highlights the critical role of these specific hydroxyl groups in the molecular interactions that underpin the biological effects of equol.
Advancements in Research and Future Directions for Equol 7,4 Dimethyl Ether
Emerging Synthetic Strategies for Highly Derivatized Isoflavans
The synthesis of specifically derivatized isoflavans like Equol-7,4'-dimethyl ether is crucial for enabling detailed biological studies. Research has moved beyond traditional methods to embrace more sophisticated and efficient strategies for creating highly functionalized isoflavan (B600510) scaffolds.
Modern synthetic chemistry offers a diverse toolkit for this purpose. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, have been pivotal in constructing the core isoflavone (B191592) structure from which isoflavans are derived. rsc.org More recent advancements include C-H activation protocols, which allow for the direct arylation of precursors, streamlining the synthetic process. rsc.org The traditional synthesis from 2-hydroxydeoxybenzoin precursors remains relevant but is often enhanced by new catalysts like boron trifluoride etherate (BF₃·Et₂O) to improve yields and reaction conditions. jst.go.jp
For a compound like this compound, the final derivatization steps—in this case, methylation—are critical. Chemical synthesis can achieve this through direct methylation of the parent compound, equol (B1671563), using reagents such as dimethyl sulfate (B86663). evitachem.com Furthermore, innovative strategies such as ring-closing metathesis using catalysts like Grubbs' catalyst have been developed to construct the isoflavene intermediate, which can then be converted to various isoflavonoids, including equol. researchgate.net
Biocatalysis presents an exciting and sustainable alternative to purely chemical synthesis. One-pot synthesis procedures using whole-cell biotransformation have been developed to produce hydroxy-equol derivatives with high regioselectivity by employing specific isoflavonoid (B1168493) reductases and monooxygenases. frontiersin.org Such enzymatic systems could potentially be engineered or adapted for targeted methylation, offering an economical and efficient platform for producing diverse equol derivatives. frontiersin.org Other derivatizations, such as glycosylation to create glycoconjugates, have been achieved using methods like phase transfer catalysis, which can enhance the biological properties of the parent isoflavone. nih.gov
| Strategy | Description | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Formation of the C-3 aryl bond to create the isoflavone skeleton. Includes Negishi, Suzuki-Miyaura, and Stille reactions. | Palladium (Pd) catalysts, organozinc or organoboron reagents. | High yield and functional group tolerance. | rsc.org |
| Ring-Closing Metathesis | Construction of the isoflavene ring system from a diene precursor. | Grubbs' catalyst (Ruthenium-based). | Efficient construction of the core heterocyclic structure. | researchgate.net |
| Biocatalysis / Biotransformation | Use of enzymes or whole microbial cells to perform specific reactions, such as hydroxylation or reduction. | Monooxygenases, isoflavonoid reductases. | High regioselectivity and stereoselectivity, environmentally friendly. | frontiersin.org |
| Phase Transfer Catalysis | Used for derivatization steps like glycosylation of unprotected isoflavones. | Phase transfer catalysts (e.g., quaternary ammonium (B1175870) salts). | Allows reaction between reagents in immiscible phases, regioselective. | nih.gov |
Application in Advanced Spectroscopic and Analytical Characterization Techniques
The accurate identification and quantification of this compound in complex biological or chemical matrices rely on sophisticated analytical techniques. The field has seen significant progress in chromatographic and spectrometric methods that offer high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of isoflavones and their derivatives. nih.gov It is often coupled with Ultraviolet (UV) or Diode-Array Detectors (DAD) for routine quantification. nih.govmdpi.com However, for unambiguous structural identification and analysis in complex mixtures like plasma, coupling HPLC with mass spectrometry (MS) is essential. jfda-online.com
Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF/MS), have become indispensable tools. nih.govresearchgate.net These technologies provide high selectivity and sensitivity, allowing for the identification of isoflavone derivatives based on the specific fragmentation patterns of the parent ion. nih.gov For instance, LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been successfully used to identify various equol metabolites, such as glucuronides and sulfates, in human plasma by comparing their mass spectra and retention times to those of chemically synthesized standards. nih.govnih.gov Similar approaches, like Ultra-Performance Liquid Chromatography (UPLC) coupled with QTOF/MS, enable the rapid separation and identification of numerous isoflavone derivatives within a single analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, providing definitive structural information. 1H-NMR data has been crucial in confirming the structures of synthesized equol conjugates, clarifying the precise positions of glucuronide and sulfate groups on the equol skeleton. nih.govnih.gov
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), have also been developed for the detection of equol. Notably, an ELISA developed for equol showed a high degree of cross-reactivity with its methylated derivatives, including this compound, indicating its utility in detecting this specific compound. tandfonline.com
| Technique | Principle | Application for this compound & Derivatives | Reference |
|---|---|---|---|
| HPLC-UV/DAD | Separation based on polarity, detection via UV absorbance. | Routine quantification and separation of isoflavones. | nih.govmdpi.com |
| LC-MS/MS | Separation by chromatography, identification by mass-to-charge ratio and fragmentation patterns. | Highly sensitive and selective identification in complex biological matrices like plasma. | nih.govnih.gov |
| UPLC-QTOF/MS | High-resolution chromatography and mass spectrometry for accurate mass measurement. | Rapid identification and quantification of multiple isoflavone derivatives simultaneously. | researchgate.net |
| NMR Spectroscopy | Uses magnetic properties of atomic nuclei to determine physical and chemical properties of atoms. | Definitive structural elucidation of synthesized standards and unknown metabolites. | nih.gov |
| ELISA | Antibody-based detection of specific molecules. | Screening and quantification; antisera for equol can cross-react with methylated ethers. | tandfonline.com |
Potential as a Pharmacological Tool or Precursor in Specific Mechanistic Research
This compound and related isoflavan derivatives are valuable as pharmacological tools to probe specific biological mechanisms. Their utility stems from their defined chemical structures, which allow for the investigation of structure-activity relationships in various biological pathways.
A primary area of research is its interaction with estrogen receptors (ERs). The parent compound, equol, shows a notable binding affinity for ERs, particularly ERβ, which is higher than its precursor, daidzein (B1669772). nih.govnih.gov Derivatives like this compound are of interest for their potential to modulate this activity. biosynth.com By mimicking estrogenic activity with selective affinity for ERβ, the compound serves as a tool to explore the role of this specific receptor in cellular health, especially in tissues sensitive to hormonal changes. biosynth.com This makes it relevant for research into hormone-related conditions. biosynth.com
Beyond estrogenic pathways, equol has demonstrated novel anti-androgen activity. It has been shown to bind directly to 5α-dihydrotestosterone (DHT), sequestering it from the androgen receptor and thereby blocking its biological effects. nih.gov This unique mechanism suggests that derivatives like this compound could be used as specific tools to investigate androgen-mediated pathologies without directly interacting with the androgen receptor itself. nih.gov
Furthermore, isoflavones are used to study inflammatory pathways. Equol has been investigated for its ability to modulate the expression of key inflammatory mediators like COX-2, iNOS, and components of the NLRP3 inflammasome pathway. nih.gov As a structurally related but distinct molecule, this compound could be used in comparative studies to dissect the structural requirements for these anti-inflammatory effects. The synthesis of such derivatives is also crucial for developing specific analytical reagents, such as immunogens for raising antibodies used in ELISAs. tandfonline.com
Exploration of Undiscovered Molecular Interactions and Pathways
While much research on isoflavones has centered on hormonal pathways, the full spectrum of their molecular interactions remains largely uncharted. Future research is focused on discovering novel protein targets and metabolic pathways for compounds like this compound.
One avenue of exploration is the interaction with a broader range of enzymes. For example, studies on the prenyltransferase enzyme SrCloQ found that equol was an excellent non-genuine substrate, undergoing prenylation on both its A- and B-rings. plos.org Investigating how enzymes like prenyltransferases, methyltransferases, or sulfotransferases interact with this compound could reveal new metabolic transformations and bioactive derivatives.
The metabolism of equol itself is not fully understood, with recent studies identifying hydroxylated phase I metabolites. uea.ac.uk This suggests that the metabolic fate of its ether derivatives is an open area for investigation. Computational tools are emerging to predict these pathways. For instance, algorithms that predict metabolic transformations based on chemical reaction similarity have been used to map potential degradation routes for other flavonoids, sometimes involving methylated ether intermediates. elifesciences.org Applying such predictive models to this compound could generate hypotheses about its biotransformation products.
Exploring interactions with non-canonical targets is another key direction. Molecular docking studies have been used to predict the binding of isoflavones to proteins beyond steroid receptors, such as the thyroid hormone transporter MCT8. researchgate.net This computational approach can be used to screen this compound against large libraries of protein structures to identify potential new molecular targets, opening up entirely new areas of mechanistic research.
Integration with Chemoinformatics and Systems Biology Approaches for Comprehensive Understanding
To move beyond single-target interactions and understand the holistic impact of this compound, researchers are increasingly integrating chemoinformatics and systems biology approaches. These computational disciplines provide powerful tools for analyzing complex biological data and predicting molecular behavior.
Chemoinformatics is essential for quantifying molecular properties and predicting activity. Rather than relying on superficial structural comparisons, chemoinformatics uses quantitative models to assess molecular similarity, which can predict a compound's potential biological targets. oaepublish.com Molecular docking, a key chemoinformatics technique, allows for the virtual screening of compounds like this compound against protein targets to predict binding affinities and interaction modes, as has been done for other isoflavones. plos.orgresearchgate.net
Systems biology offers a broader perspective by examining the effects of a compound on entire biological networks. For example, studies have used bioinformatics to analyze how soy isoflavones, in combination with other factors, affect complex genetic networks (mRNA-lncRNAs) related to inflammation and neurogenesis in a disease model. ijfs.ir This approach could be applied to understand how this compound influences gene expression profiles and cellular pathways on a global scale.
The integration of these fields is exemplified by tools that use chemoinformatic algorithms to predict the metabolic pathways of natural compounds and link them to the specific gut microbes responsible. elifesciences.org This provides a multi-layered understanding, from the chemical reaction to the microbial ecosystem. By combining experimental data with computational modeling, docking studies, and network analysis, a comprehensive picture of the biological role of this compound can be constructed, guiding future research into its potential applications.
Q & A
Basic Research Questions
Q. How can the structural identity of Equol-7,4'-dimethyl ether or related dimethyl ether flavonoids be confirmed experimentally?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign methyl groups at positions 7 and 4', supported by mass spectrometry (MS) for molecular weight confirmation. For example, Apigenin-7,4'-dimethyl ether (C₁₇H₁₄O₅, MW: 298.29) was structurally validated via NMR and MS . Cross-reference spectral databases (e.g., NIST) to resolve ambiguities in methyl ether positional isomers.
Q. What in vitro assays are suitable for initial screening of antioxidant activity in dimethyl ether flavonoids?
- Methodological Answer: Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or FRAP (ferric reducing antioxidant power) assay. For Kaempferol-7,4'-dimethyl ether, DPPH assays revealed moderate antioxidant activity, with inhibition rates quantified at standardized concentrations (e.g., 100 μM) . Normalize results against positive controls (e.g., ascorbic acid) and account for solvent interference (e.g., DMSO).
Q. How are dimethyl ether derivatives synthesized from parent flavonoids?
- Methodological Answer: Methylation reactions using dimethyl sulfate or methyl iodide in alkaline conditions (e.g., K₂CO₃ in acetone). For example, the synthesis of Amentoflavone-7,4'-dimethyl ether involved selective protection of hydroxyl groups followed by methylation . Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using design of experiments (DoE) to vary temperature, solvent, and catalyst ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for dimethyl ether flavonoids across studies?
- Methodological Answer: Perform meta-analysis by standardizing variables:
- Concentration ranges: Compare IC₅₀ values (e.g., Kaempferol-7,4'-dimethyl ether inhibits PTP1B with IC₅₀ = 16.92 μM vs. other studies).
- Assay conditions: Account for differences in pH, temperature, and cell lines.
- Statistical validation: Apply ANOVA or t-tests to assess significance of discrepancies. Use systematic reviews to identify confounding factors (e.g., impurity profiles or solvent effects) .
Q. What computational strategies predict the binding mechanisms of dimethyl ether flavonoids to therapeutic targets?
- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to model interactions. For Apigenin-7,4'-dimethyl ether, MD trajectories revealed sustained hydrogen bonding with BCL-2 proteins over 100 ns simulations, suggesting stable binding . Validate predictions with in vitro mutagenesis or competitive binding assays.
Q. How can researchers optimize experimental protocols for isolating dimethyl ether flavonoids from natural sources?
- Methodological Answer: Use orthogonal separation techniques:
- Extraction: Soxhlet extraction with ethanol or methanol.
- Fractionation: Column chromatography with silica gel or Sephadex LH-20.
- Purification: High-performance liquid chromatography (HPLC) with C18 columns. For Amentoflavone-7,4'-dimethyl ether, sequential elution with hexane:ethyl acetate gradients improved purity . Quantify recovery rates using UV-Vis at λ=280 nm.
Q. What ethical and data management practices are critical for publishing dimethyl ether flavonoid research?
- Methodological Answer:
- Ethics: Document compliance with institutional guidelines for natural product sourcing (e.g., CITES permits for plant materials) .
- Data management: Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (NMR, MS) in supplementary materials and deposit datasets in repositories like Zenodo .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
